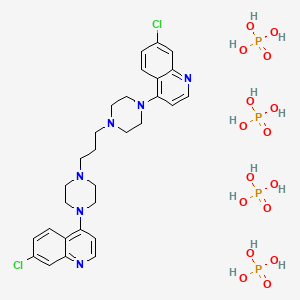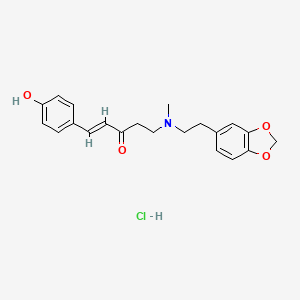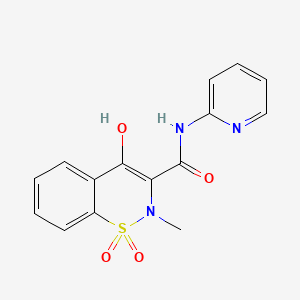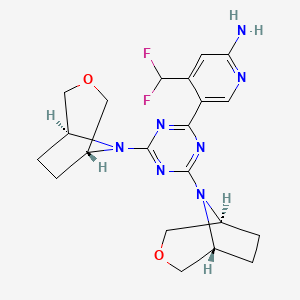
PQR620
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PQR620 es un inhibidor potente y selectivo de los complejos 1 y 2 de la diana mamífera de la rapamicina. Este compuesto es conocido por su capacidad de penetrar la barrera hematoencefálica y es biodisponible por vía oral. Ha mostrado un potencial significativo en estudios preclínicos para su actividad antitumoral, particularmente en varios modelos de linfoma .
Aplicaciones Científicas De Investigación
PQR620 se ha estudiado ampliamente por su actividad antitumoral. Ha mostrado un potencial significativo en la prevención del crecimiento de células cancerosas en un panel de 56 líneas celulares de linfoma . El compuesto es en gran medida citostático, pero cuando se combina con el inhibidor de BCL2 venetoclax, conduce a citotoxicidad . This compound también se ha evaluado por su potencial en el tratamiento de trastornos neurológicos debido a su capacidad de penetrar la barrera hematoencefálica .
Mecanismo De Acción
PQR620 ejerce sus efectos inhibiendo los complejos 1 y 2 de la diana mamífera de la rapamicina. Esta inhibición interrumpe la cascada de señalización de la fosfoinosítido 3-quinasa y la proteína quinasa B, que son cruciales para el crecimiento y el metabolismo celular . La capacidad del compuesto para inhibir ambos complejos lo convierte en un valioso agente terapéutico para varios cánceres y trastornos neurológicos .
Análisis Bioquímico
Biochemical Properties
PQR620 potently binds to its target (Kd = 6 nM) and shows excellent selectivity . It is a highly potent and selective inhibitor of mTORC1/2 . It interacts with the mTOR signaling pathway, which plays a fundamental role in cell proliferation, differentiation, growth, and survival .
Cellular Effects
This compound inhibits mTOR signaling in stimulated MCF7 cells as detected by PathScan analysis . It demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel .
Molecular Mechanism
This compound is a morpholino-triazinyl derivative, a potent and selective mTOR inhibitor . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .
Temporal Effects in Laboratory Settings
In A2058 melanoma cells, this compound demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .
Dosage Effects in Animal Models
The anti-tumor activity of this compound was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure .
Metabolic Pathways
This compound is involved in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is an important therapeutic target for lymphomas .
Transport and Distribution
The physico-chemical properties of this compound result in good oral bioavailability and excellent brain penetration .
Subcellular Localization
This compound is a brain penetrant dual TORC1/2 inhibitor . It is present in two complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), which differ for the presence of additional proteins .
Métodos De Preparación
La síntesis de PQR620 implica una ruta sintética robusta que incluye solo cuatro pasos, lo que permite un acceso rápido a las cantidades requeridas para las pruebas preclínicas . El método de preparación incluye la variación sistemática de la región de la bisagra y los motivos de unión de afinidad, lo que lleva a la identificación de this compound como un derivado de morfolino-triazinilo.
Análisis De Reacciones Químicas
PQR620 experimenta varias reacciones químicas, incluida la inhibición de la proteína quinasa B y la fosforilación de la proteína ribosomal S6. En ensayos de unión enzimática, demuestra una selectividad de más de 1000 veces hacia la diana mamífera de la rapamicina sobre la fosfoinosítido 3-quinasa alfa . El compuesto muestra una excelente selectividad sobre un amplio panel de quinasas y enzimas receptoras no relacionadas y canales iónicos .
Comparación Con Compuestos Similares
PQR620 es un derivado diseñado racionalmente de bimiralisib, donde el grupo trifluorometilo se sustituye por un grupo difluorometilo, y sus grupos morfolino se sustituyen por unidades oxo-azabicíclicas . En comparación con otros inhibidores como sirolimus, everolimus y temsirolimus, this compound muestra una mayor eficacia y selectividad . Otros compuestos similares incluyen INK128, CC223 y AZD2014, pero this compound ha demostrado una mayor afinidad por el dominio catalítico enzimático .
Propiedades
IUPAC Name |
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-KPWCQOOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

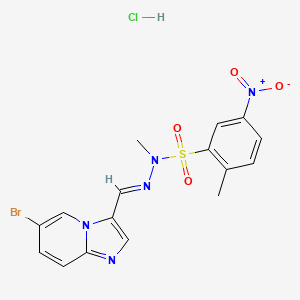

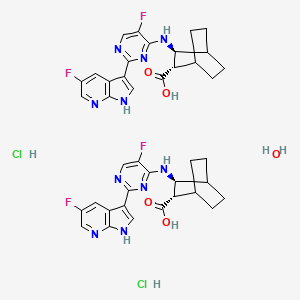
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

